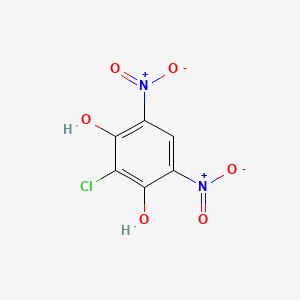
1,3-Benzenediol, 2-chloro-4,6-dinitro-
Cat. No. B8675441
Key on ui cas rn:
116920-31-1
M. Wt: 234.55 g/mol
InChI Key: MQUYUNNOHCHJQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05072053
Procedure details


Because of the difficulties mentioned it has been tried to obtain diaminoresorcinol from another starting material. Thus, in EP 266,222 it is proposed to nitrate 1,2,3-trichlorobenzene in a sulphuric acid/nitric acid mixture to 1,2,3-trichloro-4,6-dinitro-benzene and to convert this compound, using an alkali metal hydroxide in methanol/water, into 1,3-dihydroxy-2-chloro-4,6-dinitrobenzene. The reduction of the latter compound on a Pd/activated charcoal catalyst gives diaminoresorcinol. However this process has the disadvantage that the dihydroxy compound of the second process step must be extracted with ethyl acetate, as a consequence of which the space yield drops to about 75 g/l (0.32 mole/l); after the said extraction the dihydroxy compound is isolated by evaporation of the ethyl acetate phase.
Name
nitrate 1,2,3-trichlorobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



[Compound]
Name
alkali metal hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Identifiers


|
REACTION_CXSMILES
|
ClC1C=CC=C(Cl)C=1Cl.[N+]([O-])(O)=O.S(=O)(=O)(O)O.[N+]([O-])(O)=O.ClC1C([N+]([O-])=O)=CC([N+]([O-])=O)=C(Cl)C=1Cl.[OH:38][C:39]1[C:44]([N+:45]([O-])=O)=[CH:43][C:42]([N+:48]([O-])=O)=[C:41]([OH:51])[C:40]=1Cl>CO.O.[Pd]>[NH2:45][C:44]1[C:39]([OH:38])=[CH:40][C:41]([OH:51])=[C:42]([NH2:48])[CH:43]=1 |f:0.1,2.3,6.7|
|
Inputs


Step One
|
Name
|
nitrate 1,2,3-trichlorobenzene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)Cl.[N+](=O)(O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O.[N+](=O)(O)[O-]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl)Cl
|
Step Four
[Compound]
|
Name
|
alkali metal hydroxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O)Cl
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO.O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC(=C(C=C1O)O)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

